An In-depth Technical Guide to the Synthesis and Properties of 2,6-Diazaspiro[3.4]octan-7-one Oxalate
An In-depth Technical Guide to the Synthesis and Properties of 2,6-Diazaspiro[3.4]octan-7-one Oxalate
Foreword: The Emergence of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, there is a pronounced shift away from planar, aromatic structures towards three-dimensional molecular architectures. This evolution is driven by the pursuit of enhanced target selectivity, improved physicochemical properties, and the exploration of novel chemical space. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, are at the forefront of this movement. Their inherent rigidity and defined three-dimensional geometry offer a unique advantage in drug design, allowing for precise spatial orientation of functional groups to optimize interactions with biological targets.[1]
The 2,6-diazaspiro[3.4]octane framework, in particular, has emerged as a privileged scaffold in the development of novel therapeutics. Its unique topology has been successfully incorporated into a range of biologically active molecules, demonstrating its potential across various disease areas. This guide provides a comprehensive technical overview of a key derivative, 2,6-diazaspiro[3.4]octan-7-one oxalate, with a focus on its synthesis, properties, and significance for researchers and professionals in drug development.
Strategic Approach to the Synthesis of 2,6-Diazaspiro[3.4]octan-7-one Oxalate
The overall synthetic workflow can be visualized as follows:
Caption: Proposed Synthetic Workflow for 2,6-Diazaspiro[3.4]octan-7-one Oxalate.
Detailed Experimental Protocols
Part A: Synthesis of N-Boc-2,6-diazaspiro[3.4]octan-7-one
Step 1: Amide Coupling to Form the Acyclic Precursor
The synthesis commences with the coupling of two readily available building blocks: 1-Boc-azetidine-3-carboxylic acid and ethyl 2-aminoacetate hydrochloride. This reaction forms the linear amide precursor necessary for the subsequent intramolecular cyclization.
-
Protocol:
-
To a solution of 1-Boc-azetidine-3-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add 1-hydroxybenzotriazole (HOBt) (1.2 eq.) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.).
-
Stir the mixture for 30 minutes at 0 °C.
-
In a separate flask, suspend ethyl 2-aminoacetate hydrochloride (1.1 eq.) in anhydrous DCM and add N,N-diisopropylethylamine (DIPEA) (2.5 eq.). Stir until a clear solution is obtained.
-
Add the solution from step 3 to the reaction mixture from step 2 dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude acyclic precursor, which can be purified by column chromatography.
-
-
Mechanistic Rationale: This is a standard peptide coupling reaction. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an activated ester, which is less prone to side reactions and readily undergoes nucleophilic attack by the amino group of ethyl 2-aminoacetate to form the desired amide bond. DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the amine and the HOBt.
Step 2: Intramolecular Dieckmann Condensation and Subsequent Hydrolysis/Decarboxylation
The cornerstone of this synthesis is the formation of the spirocyclic β-keto ester via a Dieckmann condensation, followed by hydrolysis and decarboxylation to yield the target lactam.
-
Protocol:
-
Dissolve the acyclic precursor from Step 1 (1.0 eq.) in anhydrous toluene.
-
Add a strong base, such as sodium ethoxide (NaOEt) (1.5 eq.), portion-wise at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) for 4-6 hours.
-
Monitor the formation of the β-keto ester intermediate by TLC or LC-MS.
-
Upon completion of the cyclization, cool the reaction mixture to room temperature and carefully add an aqueous solution of a strong acid (e.g., 6 M HCl) until the pH is acidic.
-
Heat the biphasic mixture to reflux for an additional 2-4 hours to effect hydrolysis and decarboxylation.
-
Cool the reaction mixture, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-Boc-2,6-diazaspiro[3.4]octan-7-one.
-
-
Mechanistic Rationale: The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester. In this case, the ethoxide base deprotonates the α-carbon of the ester derived from glycine, which then acts as a nucleophile, attacking the carbonyl carbon of the ester attached to the azetidine ring. This is followed by the elimination of an ethoxide ion to form the cyclic β-keto ester. The subsequent treatment with strong acid and heat hydrolyzes the ester and the Boc-protecting group (though the Boc group is often stable to these conditions, careful monitoring is required), and the resulting β-keto acid readily undergoes decarboxylation to yield the desired spiro-lactam.
Part B: Deprotection and Oxalate Salt Formation
Step 3: Boc Deprotection
The final step in obtaining the freebase is the removal of the tert-butyloxycarbonyl (Boc) protecting group.
-
Protocol:
-
Dissolve N-Boc-2,6-diazaspiro[3.4]octan-7-one (1.0 eq.) in a suitable solvent such as 1,4-dioxane or methanol.
-
Add a solution of 4 M HCl in 1,4-dioxane (5-10 eq.) or trifluoroacetic acid (TFA) (5-10 eq.) in DCM.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The crude product is the hydrochloride or trifluoroacetate salt. To obtain the free base, dissolve the residue in water, basify with a strong base (e.g., NaOH or K₂CO₃) to pH > 10, and extract with an organic solvent (e.g., DCM or ethyl acetate).
-
Dry the organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield 2,6-diazaspiro[3.4]octan-7-one as the free base.
-
-
Mechanistic Rationale: The Boc group is labile under acidic conditions. The acid protonates the carbonyl oxygen of the carbamate, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to release the free amine.
Step 4: Oxalate Salt Formation
The final step is the formation of the stable, crystalline oxalate salt.
-
Protocol:
-
Dissolve the purified 2,6-diazaspiro[3.4]octan-7-one free base (1.0 eq.) in a minimal amount of a suitable solvent, such as isopropanol or ethanol.
-
In a separate flask, dissolve oxalic acid (1.0-1.1 eq.) in the same solvent, warming gently if necessary.
-
Add the oxalic acid solution dropwise to the solution of the free base with stirring.
-
A precipitate should form. If not, the solution can be cooled in an ice bath or a co-solvent like diethyl ether can be added to induce precipitation.
-
Stir the resulting slurry for 1-2 hours at room temperature or in an ice bath.
-
Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to afford 2,6-diazaspiro[3.4]octan-7-one oxalate.
-
-
Rationale for Salt Formation: The free base of 2,6-diazaspiro[3.4]octan-7-one may be an oil or a low-melting solid, which can be difficult to handle and purify. Conversion to a salt, such as the oxalate, often results in a stable, crystalline solid with a sharp melting point. This facilitates purification by recrystallization and improves the handling and storage properties of the compound. Oxalic acid is a common choice for forming salts with basic compounds due to its dicarboxylic nature and ability to form stable crystal lattices.
Physicochemical and Pharmacological Properties
The introduction of the 2,6-diazaspiro[3.4]octan-7-one core into a molecule can significantly influence its properties.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂O₅ | [2][3] |
| Molecular Weight | 216.19 g/mol | [2][3] |
| CAS Number | 1588440-97-4 | [2][3] |
| Appearance | White to off-white solid (expected) | Inferred |
| Solubility | Expected to be soluble in water and polar organic solvents | Inferred |
| pKa | Estimated basic pKa for the secondary amine | N/A |
Pharmacological Significance and Applications
The 2,6-diazaspiro[3.4]octane scaffold is a key component in a variety of biologically active compounds, highlighting its versatility in drug design.
-
Sigma-1 Receptor Antagonists: Derivatives of 2,6-diazaspiro[3.4]octan-7-one have been developed as potent and selective sigma-1 receptor antagonists.[4] The sigma-1 receptor is a promising target for the treatment of various central nervous system disorders, including neuropathic pain and neurodegenerative diseases. Antagonism of this receptor has been shown to enhance the analgesic effects of opioids and potentially mitigate opioid tolerance.[4]
-
Antitubercular Agents: The 2,6-diazaspiro[3.4]octane core has been utilized in the synthesis of novel antitubercular agents.[5] By functionalizing the scaffold, researchers have developed compounds with potent activity against Mycobacterium tuberculosis.
-
Antimalarial Activity: A novel series of diazaspiro[3.4]octanes has been identified with activity against multiple stages of the Plasmodium falciparum parasite, the causative agent of malaria.[6] This highlights the potential of this scaffold in developing new treatments for infectious diseases.
The following diagram illustrates the interaction of a hypothetical 2,6-diazaspiro[3.4]octan-7-one derivative with a target receptor, showcasing how the rigid spirocyclic core orients key pharmacophoric features for optimal binding.
Caption: Interaction of a Spirocyclic Ligand with its Biological Target.
Conclusion and Future Perspectives
2,6-Diazaspiro[3.4]octan-7-one oxalate is a valuable building block for the synthesis of novel, three-dimensional molecules with significant therapeutic potential. While a direct synthesis is not prominently featured in the literature, a robust and logical synthetic pathway can be constructed from readily available starting materials, leveraging key reactions such as amide coupling and intramolecular cyclization. The resulting spirocyclic lactam provides a rigid scaffold that can be further functionalized to explore a wide range of biological targets. The demonstrated utility of this core in developing sigma-1 receptor antagonists and antitubercular agents underscores its importance in modern drug discovery. Future research will likely focus on the development of more efficient and stereoselective synthetic routes to this and related spirocyclic systems, as well as the continued exploration of their therapeutic applications.
References
-
2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. (2023). European Journal of Medicinal Chemistry, 249, 115178. [Link]
-
Lukin, A., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. [Link]
-
Annand, J. R., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(5), 2291–2309. [Link]
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. (2011). Organic Letters, 13(22), 6134–6137. [Link]
Sources
- 1. 2,6-Diazaspiro[3.4]octan-7-one | 1211515-65-9 | Benchchem [benchchem.com]
- 2. labsolu.ca [labsolu.ca]
- 3. calpaclab.com [calpaclab.com]
- 4. 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
![Molecular Structure of 2,6-Diazaspiro[3.4]octan-7-one Oxalate](https://i.imgur.com/8N4gY9x.png)
